molecular formula C23H37NO3S B10902247 Propan-2-yl 2-(decanoylamino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Propan-2-yl 2-(decanoylamino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B10902247
M. Wt: 407.6 g/mol
InChI Key: HHUONVRRVABZBQ-UHFFFAOYSA-N
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Description

Propan-2-yl 2-(decanoylamino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that belongs to the class of benzothiophene derivatives. Benzothiophenes are heterocyclic compounds containing a sulfur atom fused to a benzene ring. This particular compound is characterized by its unique structure, which includes a decanoylamino group, a methyl group, and a propan-2-yl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 2-(decanoylamino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps, including the formation of the benzothiophene core and subsequent functionalization. One common method involves the condensation of a thioglycolic acid derivative with an α,β-acetylenic ester under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives . This intermediate can then be further reacted with decanoyl chloride and isopropyl alcohol to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 2-(decanoylamino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Propan-2-yl 2-(decanoylamino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Propan-2-yl 2-(decanoylamino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propan-2-yl 2-(decanoylamino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C23H37NO3S

Molecular Weight

407.6 g/mol

IUPAC Name

propan-2-yl 2-(decanoylamino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C23H37NO3S/c1-5-6-7-8-9-10-11-12-20(25)24-22-21(23(26)27-16(2)3)18-14-13-17(4)15-19(18)28-22/h16-17H,5-15H2,1-4H3,(H,24,25)

InChI Key

HHUONVRRVABZBQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)NC1=C(C2=C(S1)CC(CC2)C)C(=O)OC(C)C

Origin of Product

United States

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